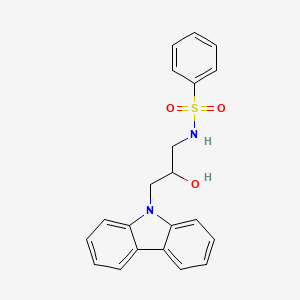

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide

Description

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide: is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group via a hydroxypropyl chain

Properties

IUPAC Name |

N-(3-carbazol-9-yl-2-hydroxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c24-16(14-22-27(25,26)17-8-2-1-3-9-17)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,22,24H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPGWVGNAXVPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dioxane, and catalysts like RANEY® nickel for hydrogenation steps .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The carbazole moiety can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to amines.

Substitution: The hydroxypropyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or RANEY® nickel.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products depend on the specific reactions. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione, while reduction of the sulfonamide group can produce the corresponding amine derivatives.

Scientific Research Applications

Chemistry

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide serves as a building block in the synthesis of advanced materials, including:

- Polymers : It is used in the development of polymers that exhibit unique electronic properties .

- Organic Semiconductors : The compound's electronic characteristics make it suitable for applications in organic electronics .

Biology and Medicine

Research indicates potential biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit certain cancer cell lines by disrupting cellular processes .

- Fluorescent Probes : Due to the carbazole moiety, this compound may be investigated as a fluorescent probe for biological imaging .

Materials Science

The compound has been explored for its use in:

- Bistable Memory Devices : It exhibits rewriteable flash memory behavior, making it relevant for applications in memory storage technologies .

- Neuromorphic Computing : Its unique electronic properties allow for potential applications in memristors, which mimic synaptic functions in artificial intelligence systems .

Case Studies and Research Findings

Case Study 1: Bistable Memory Devices

A study demonstrated that N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can be incorporated into polymer matrices to create bistable memory devices. These devices showed promising rewritable resistive memory effects, indicating potential for future electronic applications .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound revealed significant inhibition against various cancer cell lines. The mechanism is thought to involve intercalation with DNA, leading to apoptosis in targeted cells .

Mechanism of Action

The mechanism of action of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide involves its interaction with molecular targets through its carbazole and sulfonamide groups. The carbazole moiety can participate in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound shares the carbazole moiety and has similar electronic properties.

N-vinyl carbazole: Another carbazole derivative used in polymer synthesis.

Uniqueness: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a hydroxypropyl chain and a benzenesulfonamide group, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide incorporates several key structural features:

- Carbazole Moiety : Known for its diverse biological activities, including anti-cancer properties.

- Hydroxypropyl Chain : Enhances solubility and bioavailability.

- Benzenesulfonamide Group : Imparts pharmacological properties typical of sulfonamides.

The molecular formula is , with a molar mass of 408.51 g/mol .

The biological activity of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Cellular Proliferation : Similar compounds have shown the ability to inhibit cancer cell growth by modulating pathways such as the protein phosphatase 2A pathway, influencing transcription factors like FOXO1 .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent .

- Calcium Channel Inhibition : Some sulfonamide derivatives act as calcium channel blockers, which may have implications for cardiovascular health .

- Antimicrobial and Antioxidant Properties : Preliminary studies indicate potential antimicrobial and antioxidant activities, making it a candidate for further exploration in these fields .

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of proliferation and induction of apoptosis in cancer cells | |

| Antimicrobial | Potential antimicrobial activity | |

| Antioxidant | Exhibited antioxidant properties | |

| Calcium Channel Inhibition | Modulation of cardiovascular functions |

Case Study 1: Anticancer Activity

In a study examining the effects of various carbazole derivatives, N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide demonstrated significant inhibition of cell viability in human cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and downregulation of pro-survival signals.

Case Study 2: Antimicrobial Potential

Research into the antimicrobial properties revealed that this compound exhibited activity against several bacterial strains. The structure-activity relationship suggested that modifications to the carbazole moiety could enhance efficacy against specific pathogens.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is still under investigation. However, preliminary data suggest:

- Absorption : Good absorption characteristics due to the hydroxypropyl chain.

- Distribution : Potential ability to cross the blood-brain barrier, indicating neuroprotective potential.

- Metabolism : Expected to undergo hepatic metabolism, typical for compounds with similar structures.

Toxicological studies are necessary to evaluate safety profiles before clinical application.

Q & A

Q. What are the common synthetic routes for N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide and its derivatives?

The compound is typically synthesized via epoxide ring-opening reactions. For example, carbazole reacts with epoxide intermediates (e.g., N-(oxiran-2-ylmethyl)methanesulfonamide derivatives) under basic conditions (e.g., NaH in DMF). Substituents on the sulfonamide or aryl groups are introduced by varying the starting materials, as demonstrated in derivatives like KL032 and KL034 . Reaction optimization often involves adjusting stoichiometry, temperature, and solvent polarity to improve yields .

Q. How is the structure of this compound and its derivatives characterized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton environments and confirm regiochemistry (e.g., hydroxypropyl linkage) .

- Mass spectrometry : ESI-MS or HRMS validates molecular weights .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in studies of related carbazole sulfonamides .

Q. What in vitro assays are used to evaluate its biological activity?

- BACE1 inhibition : Enzymatic assays using fluorogenic substrates measure IC values, with substituent-dependent activity (e.g., para-substituted aryl groups enhance potency) .

- Neurogenesis models : Rat neural stem cell (NSC) cultures assess neurogenic potential via proliferation markers (e.g., BrdU) .

Advanced Research Questions

Q. How do substituent variations on the sulfonamide group influence biological activity?

- Aryl substituents : Electron-withdrawing groups (e.g., -NO) on the benzenesulfonamide moiety improve BACE1 inhibition by enhancing binding affinity to the catalytic site .

- Hydrophobic side chains : Branched alkyl or methoxyethyl groups (e.g., KL034) improve blood-brain barrier penetration for CNS targets like cryptochrome stabilizers .

- Stereochemistry : Unsubstituted hydroxypropyl chains may reduce steric hindrance, favoring interactions with protein targets .

Q. How can contradictory activity data between studies be resolved?

- Standardized assay conditions : Variations in cell lines (e.g., NSC vs. HEK293) or enzyme sources (recombinant vs. endogenous BACE1) require cross-validation .

- Structural analysis : X-ray crystallography or molecular docking identifies binding pose discrepancies (e.g., KL001 vs. KL033 in cryptochrome binding) .

Q. What strategies optimize this compound for material science applications?

- Polymerization : Radical polymerization of methacrylamide derivatives (e.g., poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]) yields memristive materials with bistable resistive switching .

- Electrode compatibility : Sandwich structures with ITO and aluminum electrodes enhance conductivity and non-volatile memory effects .

Methodological Guidance

Q. How to design derivatives for circadian clock modulation?

- Functional groups : Introducing 2-methoxyethyl or dimethylaminoethyl side chains (e.g., KL034) enhances cryptochrome stabilization by mimicking natural ligands .

- Pharmacokinetics : LogP optimization (via substituent tuning) balances solubility and membrane permeability for in vivo circadian rhythm studies .

Q. What analytical techniques resolve synthetic byproducts or impurities?

- HPLC-MS : Detects trace intermediates (e.g., unreacted epoxides) .

- Column chromatography : Silica gel purification isolates stereoisomers (e.g., diastereomers from racemic hydroxypropyl intermediates) .

Q. How to assess the role of carbazole in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.